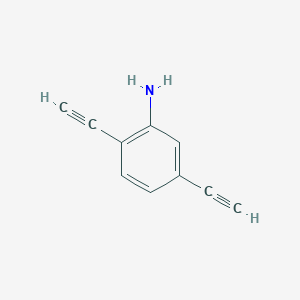

2,5-Diethynylaniline

Description

2,5-Diethynylaniline is a substituted aniline derivative featuring two ethynyl (–C≡CH) groups at the 2- and 5-positions of the benzene ring. Its molecular formula is C₈H₅N, with a molecular weight of 115.14 g/mol. This compound is primarily utilized as a monomer in synthesizing porous organic polymers (POPs) via palladium/copper-catalyzed Sonogashira–Hagihara cross-coupling reactions . For instance, it reacts with 1,3,5-tris(4-bromophenyl)benzene to form NH₂-POP, a nitrogen-rich polymer with applications in fluorescence-based sensing and gas adsorption .

Key properties of this compound include:

Properties

IUPAC Name |

2,5-diethynylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N/c1-3-8-5-6-9(4-2)10(11)7-8/h1-2,5-7H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXIWNNKFUMLDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)C#C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626101 | |

| Record name | 2,5-Diethynylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137000-70-5 | |

| Record name | 2,5-Diethynylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137000-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diethynylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Diethynylaniline can be synthesized through a series of chemical reactions. One common method involves the Sonogashira coupling reaction, where 2,5-dibromoaniline is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and copper iodide. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere of argon .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

2,5-Diethynylaniline undergoes various types of chemical reactions, including:

Oxidation: The ethynyl groups can be oxidized to form diketones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The amino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents.

Major Products Formed

Oxidation: Formation of diketones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

2,5-Diethynylaniline has several applications in scientific research:

Materials Science: It is used in the synthesis of conjugated polymers and organic semiconductors, which are important for electronic and photonic devices.

Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.

Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds.

Industry: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,5-diethynylaniline depends on the specific application. In materials science, its conjugated structure allows for efficient electron transport, making it useful in organic semiconductors. In chemical reactions, the ethynyl groups provide sites for further functionalization, enabling the synthesis of a wide range of derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,5-Dimethylaniline

- Structure : Two methyl (–CH₃) groups at the 2- and 5-positions.

- Molecular formula : C₈H₁₁N; Molecular weight : 121.18 g/mol .

- Physical properties :

- Applications : Intermediate in dye synthesis, agrochemicals, and pharmaceuticals .

- Key differences :

2,5-Dichloroaniline

- Structure : Two chlorine (–Cl) groups at the 2- and 5-positions.

- Molecular formula : C₆H₅Cl₂N; Molecular weight : 162.02 g/mol .

- Physical properties :

- Applications : Environmental pollutant analysis and pesticide synthesis .

- Key differences :

2,6-Diethylaniline-d₁₅

- Structure : Deuterated ethyl (–CD₂CD₃) groups at the 2- and 6-positions.

- Molecular formula : C₁₀D₁₅N; Molecular weight : 169.30 g/mol .

- Applications : Isotopic labeling in pharmaceutical and environmental tracer studies .

- Key differences :

Data Tables

Table 1. Comparative Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| 2,5-Diethynylaniline | C₈H₅N | 115.14 | N/A | N/A | Ethynyl (–C≡CH) |

| 2,5-Dimethylaniline | C₈H₁₁N | 121.18 | 11.5 | 214 | Methyl (–CH₃) |

| 2,5-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 50 | 228 | Chloro (–Cl) |

| 2,6-Diethylaniline-d₁₅ | C₁₀D₁₅N | 169.30 | N/A | N/A | Deuterated ethyl |

Research Findings and Key Contrasts

Biological Activity

2,5-Diethynylaniline is an organic compound that has garnered interest in the scientific community due to its potential biological activities. This compound, characterized by the presence of ethynyl groups at positions 2 and 5 of the aniline structure, has been investigated for various pharmacological effects, including anticancer and antimicrobial properties.

Chemical Structure

The chemical formula of this compound is . Its structure features two ethynyl groups attached to an aniline backbone, which contributes to its unique reactivity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with structural similarities have shown significant activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

- Case Study : A study reported that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like Doxorubicin against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) .

Antimicrobial Activity

This compound and its derivatives have also been evaluated for their antimicrobial properties. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

- Research Findings : In vitro studies indicated that certain derivatives showed minimum inhibitory concentrations (MICs) comparable to established antibiotics. For example, compounds derived from similar structures exhibited MIC values as low as 8 µg/mL against E. coli .

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound C | E. coli | 8 | |

| Compound D | S. aureus | 16 | |

| Trimethoprim-Sulfamethoxazole | E. coli | 18-22 |

The biological activity of this compound is attributed to several mechanisms:

- Cell Cycle Modulation : Some studies suggest that compounds related to this compound can disrupt the cell cycle in cancer cells, leading to increased apoptosis.

- Reactive Oxygen Species (ROS) Generation : Anticancer compounds often induce oxidative stress in tumor cells, which can trigger cell death pathways.

- Inhibition of Key Enzymes : Certain derivatives may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

Toxicological Considerations

While exploring the biological activities of this compound, it is essential to consider its toxicity profile. Preliminary assessments indicate that while some derivatives exhibit potent biological activities, they may also pose risks depending on their concentration and exposure routes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.